molecular formula C12H19N3O3S B2724435 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine CAS No. 1705107-82-9

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine

Cat. No.: B2724435
CAS No.: 1705107-82-9
M. Wt: 285.36
InChI Key: VNGYRRMGEZHYOM-UHFFFAOYSA-N
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Description

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a cyclopropyl group, a piperidine ring substituted with a methylsulfonyl group, and an oxadiazole ring. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate, which involves the reaction of a suitable amine with a cyclopropyl ketone under acidic or basic conditions.

    Introduction of the Methylsulfonyl Group: The piperidine intermediate is then reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

    Cyclization to Form the Oxadiazole Ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as hydrazine or hydroxylamine, to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methanesulfonylpiperidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Unlike similar compounds, it may offer a different mechanism of action or improved efficacy in certain applications.

Properties

IUPAC Name

3-cyclopropyl-5-[(1-methylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-19(16,17)15-6-2-3-9(8-15)7-11-13-12(14-18-11)10-4-5-10/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGYRRMGEZHYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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